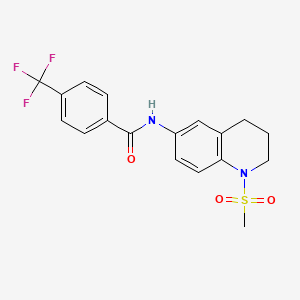

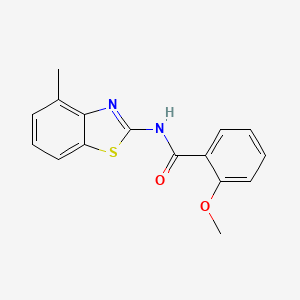

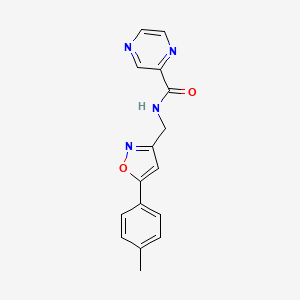

![molecular formula C14H12N2O3S B2479053 Ethyl ([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)acetate CAS No. 294875-06-2](/img/structure/B2479053.png)

Ethyl ([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl (1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)acetate is a chemical compound with a specific CAS number 294875-06-2. It’s a type of pyrimidine derivative .

Synthesis Analysis

Pyrimidine synthesis is a complex process that involves various methods . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . The introduction of the thiol group may be considered to be a less known direction of chemical modification . It provides additional opportunities for further functionalization and the ability to influence the oxidative processes in the organism .Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure of Ethyl (1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)acetate is not explicitly mentioned in the search results.Chemical Reactions Analysis

Pyrimidines and their annulated derivatives exhibit significant biological activity and are versatile objects for chemical modification . This class of heterocyclic compounds is represented by a great number of medicines .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl (1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)acetate are not explicitly mentioned in the search results.Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- Ethyl ([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)acetate and related compounds have been synthesized and structurally analyzed, contributing to the understanding of their molecular configurations and potential applications in chemistry and pharmacology. For instance, Li Li et al. (2012) synthesized a related compound, demonstrating its planar fused-ring system and the dihedral angle formed with the central benzene ring, indicating potential for diverse chemical interactions and applications (Li Li, Yong-nian Qu, J. Gong, & Yanggen Hu, 2012).

Chemical Reactivity and Synthesis of Derivatives

- These compounds are reactive and can be used to synthesize various derivatives, which may have different properties and potential uses. For example, H. M. Mohamed (2021) described the synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives, illustrating the compound's versatility in chemical synthesis (H. M. Mohamed, 2021).

Potential Antimicrobial Activity

- Some derivatives of Ethyl ([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)acetate have been explored for their antimicrobial activity. A. Ghoneim et al. (2019) synthesized phenylfuro[3,2-d]pyrimidine glycosides derivatives, which could have potential antimicrobial applications (A. Ghoneim, A. F. El-Farargy, & Nadia Ali Ahmed Elkanzi, 2019).

Molecular Architecture and Crystal Packing

- The molecular architecture and crystal packing of these compounds are of interest in materials science and crystallography. A. Pietrzak et al. (2018) studied the crystal structures of related phosphonates, providing insights into their molecular assemblies, which could inform their use in various scientific applications (A. Pietrzak, Jakub Modranka, J. Wojciechowski, T. Janecki, & W. Wolf, 2018).

Wirkmechanismus

Zukünftige Richtungen

The potential for future research and development in the field of pyrimidine derivatives is vast . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules . This determines the need to develop new effective methods for their synthesis .

Eigenschaften

IUPAC Name |

ethyl 2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3S/c1-2-18-11(17)7-20-14-13-12(15-8-16-14)9-5-3-4-6-10(9)19-13/h3-6,8H,2,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNHOPJWBHNREQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC=NC2=C1OC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl ([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

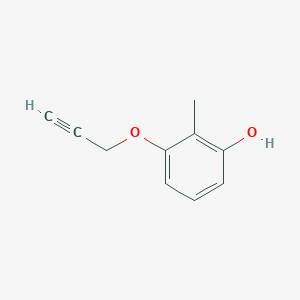

![N-(8H-indeno[1,2-d]thiazol-2-yl)-2,5-dimethoxybenzamide](/img/structure/B2478973.png)

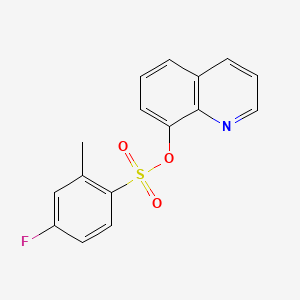

![3,4,5-trimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2478974.png)

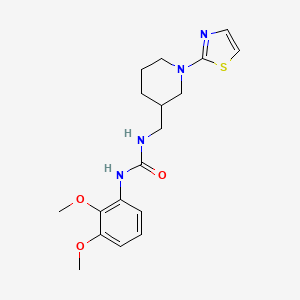

![[(3-Chloro-4-methoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2478976.png)

![(Z)-2-Cyano-3-[4-(dimethylamino)phenyl]-N-(3-ethoxypropyl)prop-2-enamide](/img/structure/B2478986.png)

![N-(2,4-difluorophenyl)-1,3-dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxamide](/img/structure/B2478987.png)